Methyl 3-hexyl-4,5-dimethoxybenzoate
Description
Methyl 3-hexyl-4,5-dimethoxybenzoate is a substituted benzoate ester characterized by a hexyl chain at the 3-position and methoxy groups at the 4- and 5-positions of the aromatic ring. The hexyl substituent distinguishes it from related compounds, likely enhancing lipophilicity and influencing biological interactions, such as antimicrobial activity or membrane permeability .
Properties
CAS No. |
647855-08-1 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
methyl 3-hexyl-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-5-6-7-8-9-12-10-13(16(17)20-4)11-14(18-2)15(12)19-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
PSOVOUCRPZYFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=CC(=C1)C(=O)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key Structural Differences :
- Hexyl vs.
- Positional Isomerism : Methyl syringate (4-OH) and Methyl 3-hydroxy-4,5-dimethoxybenzoate (3-OH) demonstrate how substituent position affects hydrogen bonding and polarity .
Physicochemical Properties
Data inferred from analogs:
Notes:
Challenges :
Mechanistic Insights :
- The hexyl group may disrupt bacterial membranes via hydrophobic interactions, while hydroxy groups in analogs exert activity via H-bonding or radical quenching .
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